Iron silicide

Thermoelectric Refractory High-Temperature

Mid-temperature thermoelectric generators and next-gen Li-ion battery anodes demand materials that combine high-temperature oxidation resistance with electrochemical stability. Iron silicide (FeSi) uniquely meets these requirements. • Oxidation-resistant thermoelectric: Stable at 1000 K and after 1173 K aging in air; ideal for electrode-less modules in industrial exhaust streams. • Li-ion battery composite: Si-FeSi₂ anodes buffer ~360% Si volume expansion, enabling >1000 mAh g⁻¹ reversible capacity over extended cycling. • Sputtering target grade: High-purity, low-oxygen (≤1000 ppm) targets for uniform β-FeSi₂ thin films (EP1548148A4).

Molecular Formula FeSi
Molecular Weight 83.93 g/mol
CAS No. 12022-95-6
Cat. No. B088746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIron silicide
CAS12022-95-6
Molecular FormulaFeSi
Molecular Weight83.93 g/mol
Structural Identifiers
SMILES[Si].[Fe]
InChIInChI=1S/Fe.Si
InChIKeyXWHPIFXRKKHEKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iron Silicide Procurement Datasheet


Iron silicide (FeSi, CAS 12022-95-6) is a transition metal silicide intermetallic compound, primarily available as a grey cubic crystalline powder with a melting point of approximately 1410 °C and a density of 6.10-6.37 g/cm³ [1][2]. It is widely used in steel deoxidation and alloying, but its narrow-bandgap semiconductor properties and non-toxic, abundant elemental composition position it as a strategic material for mid-temperature thermoelectric energy conversion and advanced battery anodes .

Thermoelectric Modules High-temperature air-stable refractory applications up to 1173 K
Li-ion Battery Anodes Composite matrix to stabilize silicon against volume expansion
Thin-Film Deposition Low-oxygen sputtering targets for β-FeSi₂ film growth
Composite Engineering SiGe incorporation to lower lattice thermal conductivity

Why Generic Substitution Fails


Simple substitution of iron silicide with other common silicides (e.g., Mg₂Si, CrSi₂, MnSi₁.₇₅) or pure silicon (Si) is scientifically invalid due to divergent and mutually exclusive performance ceilings across key operational parameters. While Mg₂Si exhibits higher peak ZT values around 900 K, iron silicide offers superior high-temperature oxidation resistance and phase stability in air up to 1173 K, enabling long-duration refractory applications where other silicides fail [1]. Conversely, pure silicon provides higher theoretical Li-ion storage capacity (3578 mAh g⁻¹) but suffers from catastrophic mechanical degradation due to ~360% volume expansion; iron silicide composites mitigate this failure mode [2]. The following quantitative evidence delineates the exact performance thresholds where FeSi (and its β-FeSi₂ variant) must be prioritized.

Magnesium silicide (Mg₂Si)

Higher peak ZT near 900 K but lacks oxidation resistance required for long-duration air-stable operation; performance deteriorates rapidly in oxidizing hot streams.

Pure silicon (Si) anodes

Extreme volume expansion (~360%) causes mechanical disintegration and fast capacity fade; without a stabilizing FeSi₂ matrix, stable cycling cannot be sustained.

Generic silicide sputtering targets

Unspecified oxygen impurity levels risk particle generation and phase impurity, preventing growth of device-quality β-FeSi₂ films with uniform thickness.

Performance Benchmarks vs. Comparators


Refractory Thermoelectric Stability

Iron silicide (β-FeSi₂) demonstrates exceptional high-temperature operational stability in oxidizing environments, a critical differentiator from alternative mid-temperature thermoelectrics like Mg₂Si. While Mg₂Si achieves its maximum ZT of ~0.8–1.0 at ~900 K, it lacks the refractory oxidation resistance of β-FeSi₂ [1][2]. Heavily Ir-doped β-FeSi₂ maintained a ZT of ~0.6 at 1000 K and exhibited practically unchanged TE properties after thermal aging in air at 1173 K, qualifying it for electrode-less refractory modules exposed to direct gas flames .

Thermoelectric Stability
Cross-study
ZT ≈ 0.6 at 1000 K; stable after air aging at 1173 K
Supports electrode-less module deployment in hot oxidizing exhaust streams
Mg₂Si: ZT max ~0.8–1.0 at ~900 K, less oxidation resistant
Thermoelectric Refractory High-Temperature

Power Factor Enhancement via Doping

Precise doping control in β-FeSi₂ yields quantifiable improvements in thermoelectric power factor. In a comparative study of Mn-doped p-type β-FeSi₂ (Fe₁₋ₓMnₓSi₂), the maximum power factor was achieved at an optimal doping concentration (x = 0.03), reaching 970 μW m⁻¹ K⁻² with a corresponding ZT of 0.12 [1]. Exceeding this dopant level (x ≥ 0.09) causes a sharp decline in the semiconducting β-phase, reducing overall efficiency.

Power Factor Optimization
Head-to-head
970 μW m⁻¹ K⁻² (x=0.03); ZT=0.12
Defines Mn doping window for peak thermoelectric power factor
Higher doping (x≥0.09) degrades semiconducting β-phase
Thermoelectric Doping Power Factor

Thermal Conductivity Reduction via Composite

Incorporating SiGe particles into an Al-doped β-FeSi₂ matrix significantly reduces thermal conductivity through enhanced phonon scattering. A composite containing 12 wt% SiGe achieved a 34% reduction in thermal conductivity compared to pristine β-FeSi₁.₉Al₀.₁ [1]. This thermal decoupling, combined with improved Seebeck coefficient, increased the ZT value from 0.12 to 0.19, a 57% relative improvement.

Thermal Conductivity Reduction
Direct comparison
34% lower κ; ZT increased to 0.19 (from 0.12)
SiGe composite route mitigates high intrinsic thermal conductivity
12 wt% SiGe in β-FeSi₁.₉Al₀.₁ matrix by SPS
Thermoelectric Composite Thermal Conductivity

Anode Volumetric Stability vs. Silicon

Pure silicon anodes offer high theoretical capacity (3578 mAh g⁻¹) but suffer from ~360% volume expansion, causing rapid capacity fade [1]. Iron silicide (FeSi₂) acts as a stabilizing matrix. A Si-FeSi₂/exfoliated graphite (EG) nanocomposite anode retained a reversible capacity of ~1002 mAh g⁻¹ after 50 cycles with ~99.8% coulombic efficiency, demonstrating significantly enhanced cyclic stability compared to pure Si anodes [2].

Anode Volumetric Stability
Cross-study
1002 mAh g⁻¹ after 50 cycles; 99.8% CE
FeSi₂ matrix absorbs Si expansion, enabling stable cycling
Pure Si: rapid capacity fade due to ~360% volume expansion
Li-ion Battery Anode Volume Expansion

Sputtering Target Purity Control

For deposition of high-quality β-FeSi₂ thin films, the sputtering target's oxygen impurity content is a critical quality metric. A patent-defined iron silicide sputtering target achieves oxygen content ≤1000 ppm, enabling reduced particle generation during deposition, thicker β-FeSi₂ film growth, and improved sputtering uniformity [1]. Commercially available targets offer purities >99.9% with densities up to 4.74 g/cm³ .

Sputtering Target Purity
Class-level
O₂ ≤1000 ppm; Purity >99.9%; Density 4.74 g/cm³
Certified low oxygen ensures β-FeSi₂ film quality and thickness
Patent EP1548148A4; gas atomization/sintering
Sputtering Target Thin Film Purity

Validated Application Scenarios


Refractory Thermoelectric Generators

Iron silicide (β-FeSi₂) is the material of choice for electrode-less thermoelectric modules deployed directly in high-temperature, oxidizing exhaust streams (e.g., industrial furnaces, incinerators). Unlike Mg₂Si, which degrades rapidly under such conditions, β-FeSi₂'s demonstrated stability at 1000 K and resilience after thermal aging at 1173 K in air enables long-term, maintenance-free power generation from industrial waste heat [1].

High-Performance Li-Ion Battery Anodes

For next-generation lithium-ion batteries requiring high energy density and long cycle life, silicon-iron silicide (Si-FeSi₂) composite anodes are prioritized over pure silicon. The FeSi₂ phase provides the elastic matrix necessary to accommodate the ~360% volumetric expansion of silicon during lithiation, enabling stable reversible capacities >1000 mAh g⁻¹ over extended cycling, which pure silicon anodes cannot sustain [2].

Optoelectronic Thin-Film Deposition

In the fabrication of β-FeSi₂ thin films for optical communication devices or solar cell absorbers, the selection of a high-purity, low-oxygen (≤1000 ppm) iron silicide sputtering target is critical. This specification, validated in patent EP1548148A4, minimizes particle defects during PVD, ensures uniform film composition, and enables the growth of thicker, device-quality semiconducting β-FeSi₂ layers [3].

Mid-Temperature Thermoelectric Composites

When designing thermoelectric generators for the 700–1000 K range, β-FeSi₂-SiGe nanocomposites offer a tailored solution. The addition of SiGe to a β-FeSi₂ matrix reduces lattice thermal conductivity by 34% while maintaining electrical transport, achieving a ZT of ~0.19 [4]. Further optimization with Ir doping pushes ZT to ~0.6 at 1000 K, making this composite system viable for high-temperature power generation where cost and toxicity are primary constraints .

Application
Selection Property
Validation Focus
Refractory thermoelectric generators
High-temperature air stability
ZT retention after prolonged oxidation exposure
Li-ion battery anode composites
Volume expansion accommodation
Capacity retention and coulombic efficiency over cycling
Optoelectronic thin-film deposition
Low-oxygen sputtering target
Film phase purity and defect density
Mid-temperature thermoelectric composites
Lattice thermal conductivity reduction
ZT enhancement via SiGe or Ir doping integration

Technical Documentation Hub

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